SARAFOTOXIN S6A1
Description
Propriétés
Numéro CAS |
119965-38-7 |
|---|---|
Formule moléculaire |
C105H156N28O34S5 |
Poids moléculaire |
2514.85 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Research Findings and Clinical Implications
- Pathological Upregulation : In cultured human arteries, S6c-induced contractions increase 2-fold after organ culture, linked to PKC- and MAPK-dependent ETB receptor upregulation .
- Therapeutic Insights : In hypertension, ET-1-induced vasoconstriction is impaired, but S6c’s effects remain intact, suggesting ETB receptors are preserved and may compensate for ETA dysfunction .
- Asthma Models : S6c’s potency in asthmatic bronchioles correlates with ETB receptor overexpression, highlighting its role in airway hyperresponsiveness .
Méthodes De Préparation
Resin Selection and Chain Assembly
-
Resin : Fmoc-Trp(Boc)-Wang resin is employed to anchor the C-terminal tryptophan residue.
-
Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxybenzotriazole (HOBt) activate carboxyl groups for amide bond formation.
-
Side-Chain Protection : Cysteine residues are protected with trityl (Trt) groups to prevent premature disulfide bond formation during synthesis.
The sequence H-Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp-OH (PubChem CID: 71308664) is assembled sequentially. After each coupling step, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF) to expose the nascent amine for subsequent amino acid addition.
Table 1: Key Synthesis Parameters
| Parameter | Specification | Source |
|---|---|---|
| Resin | Fmoc-Trp(Boc)-Wang | |
| Coupling Reagents | DCC, HOBt | |
| Deprotection Reagent | 20% piperidine/DMF | |
| Cysteine Protection | Trt |
Cleavage and Side-Chain Deprotection
Following chain assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane (TIS) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Trt from cysteine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Oxidative Folding and Disulfide Bond Formation
This compound contains two interchain disulfide bonds (Cys¹–Cys¹⁵ and Cys³–Cys¹¹) critical for its tertiary structure. Oxidative folding is performed under controlled redox conditions to ensure proper bond formation.
Folding Conditions
-
Denaturant : 6 M guanidine hydrochloride to solubilize the reduced peptide.
-
Redox System : Glutathione (GSH/GSSG ratio 1:10:100) to catalyze disulfide shuffling.
The peptide is dissolved at 0.1 mg/mL and stirred at 4°C for 24–48 hours. Folding progress is monitored via reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
Table 2: Oxidative Folding Parameters
| Parameter | Specification | Source |
|---|---|---|
| Buffer | 0.1 M Tris-HCl, 1 mM EDTA, pH 8.5 | |
| Denaturant | 6 M guanidine hydrochloride | |
| Redox System | GSH (1 mM), GSSG (10 mM) | |
| Temperature | 4°C |
Purification and Characterization
Reversed-Phase HPLC
Crude this compound is purified using a C18 column with a linear gradient of 18–30% acetonitrile in 0.1% TFA over 60 minutes. The folded peptide elutes as a single peak at ~25 minutes, confirmed by electrospray ionization mass spectrometry (ESI-MS) for molecular weight verification.
Analytical Techniques
Table 3: Purification and Analytical Data
| Parameter | Specification | Source |
|---|---|---|
| Column | C18 (5 µm, 250 × 4.6 mm) | |
| Gradient | 18–30% acetonitrile/0.1% TFA | |
| Purity | >95% (HPLC) | |
| Molecular Weight | 2514.86 g/mol (calculated) |
Challenges and Optimization
Disulfide Bond Mispairing
The presence of four cysteine residues increases the risk of non-native disulfide isomers. To mitigate this, stepwise oxidation or directed disulfide formation using orthogonal protection (e.g., S-acetamidomethyl groups) has been proposed but remains experimentally unverified for this compound.
Q & A
Basic Research Questions
Q. How is Sarafotoxin S6A1 synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by purification via high-performance liquid chromatography (HPLC). Characterization requires mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity must exceed 95%, as validated by analytical HPLC. Experimental protocols should adhere to reproducibility standards, with detailed documentation of solvents, reaction conditions, and purification steps for peer validation .
Q. What are the primary physiological mechanisms of this compound?
- Methodological Answer : Mechanistic studies often employ radioligand binding assays to quantify affinity for endothelin receptors (ETA/ETB). Functional assays, such as isolated tissue preparations (e.g., rat aortic rings), measure vasoconstrictive activity. Researchers must include negative controls (e.g., receptor antagonists like BQ-123) and validate results across multiple biological replicates to minimize variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s receptor specificity?
- Methodological Answer : Discrepancies may arise from differences in receptor isoform expression models (e.g., transfected cells vs. native tissues). To address this:
- Perform comparative studies using identical cell lines or tissue sources.
- Validate findings with orthogonal methods (e.g., siRNA knockdowns or CRISPR-edited receptor isoforms).
- Apply meta-analysis frameworks to reconcile historical data, prioritizing studies with transparent methodologies .
Q. What experimental designs are optimal for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?
- Methodological Answer : Use fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) to monitor real-time receptor activation. Pair these with computational docking simulations to predict binding motifs. For in-depth analysis, employ mutational studies targeting conserved residues (e.g., ETA receptor’s transmembrane domains) and correlate findings with functional outcomes (e.g., calcium flux assays) .
Q. How do in vivo and in vitro models differ in assessing this compound’s pathophysiological effects?
- Methodological Answer :
- In vitro : Use primary endothelial cells or organoids to study acute signaling pathways (e.g., MAPK/ERK activation).
- In vivo : Employ hypertensive rodent models to evaluate chronic effects (e.g., blood pressure monitoring via telemetry). Cross-validate results using pharmacological inhibitors and genetic models (e.g., ETA receptor knockout mice) .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. For reproducibility, apply the ARRIVE guidelines for preclinical studies, ensuring blinding and randomization in experimental designs .
Q. How should researchers address variability in this compound’s stability under different storage conditions?
- Methodological Answer : Conduct stability assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Test aliquots stored at -80°C vs. lyophilized forms under nitrogen atmosphere. Publish raw chromatograms and degradation kinetics to facilitate cross-study comparisons .
Future Research Directions
Q. What emerging techniques could enhance understanding of this compound’s role in vascular pathologies?
- Methodological Answer :
- Single-cell RNA sequencing : Identify receptor expression heterogeneity in vascular tissues.
- Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of Sarafotoxin-receptor complexes.
- Machine learning : Predict novel peptide analogs with modified receptor selectivity using generative adversarial networks (GANs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
